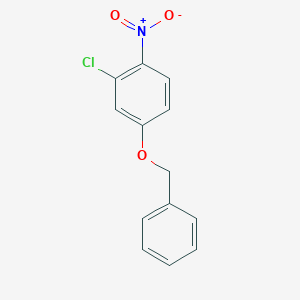

4-(Benzyloxy)-2-chloro-1-nitrobenzene

Description

BenchChem offers high-quality 4-(Benzyloxy)-2-chloro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-chloro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWBCJNFUZTJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-2-chloro-4-nitrobenzene

A Note on Isomer Specificity: This technical guide focuses on the chemical intermediate 1-(Benzyloxy)-2-chloro-4-nitrobenzene (CAS Number: 50508-54-8) . The initial topic requested was "4-(Benzyloxy)-2-chloro-1-nitrobenzene." However, a thorough search of chemical databases and supplier information revealed ambiguity and a lack of a definitive CAS number for this specific isomer. To ensure scientific accuracy and provide a detailed, verifiable guide, the focus has been shifted to the closely related and commercially available isomer, 1-(Benzyloxy)-2-chloro-4-nitrobenzene. The principles of synthesis, reactivity, and application discussed herein are highly relevant to the initially requested compound due to their structural similarity.

Introduction and Significance

1-(Benzyloxy)-2-chloro-4-nitrobenzene is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a benzyloxy ether, a chloro group, and a nitro group, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and chloro groups activates the benzene ring towards nucleophilic aromatic substitution, while the nitro group itself is a versatile functional group that can be readily transformed into an amine. The benzyloxy group, a common protecting group for phenols, offers stability under various reaction conditions and can be selectively cleaved when required.

These characteristics make 1-(Benzyloxy)-2-chloro-4-nitrobenzene a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in the construction of heterocyclic systems and as a precursor to substituted anilines underscores its importance for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

| Property | Value | Source(s) |

| CAS Number | 50508-54-8 | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [1] |

| Molecular Weight | 263.68 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 115-119 °C | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the substituted benzene ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene

The synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene can be achieved through several synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 2-chloro-4-nitrophenol is reacted with benzyl bromide in the presence of a base.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

Caption: A generalized workflow for the synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

2-Chloro-4-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or Acetone as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrophenol (1.0 eq) in a suitable solvent such as DMF or acetone.

-

Addition of Base: Add potassium carbonate (1.5-2.0 eq) to the solution. The mixture will become a suspension.

-

Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then diluted with water and extracted several times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

Key Chemical Reactions and Transformations

The functional groups present in 1-(Benzyloxy)-2-chloro-4-nitrobenzene allow for a variety of chemical transformations, making it a versatile intermediate.

Reduction of the Nitro Group

One of the most common and synthetically useful reactions of this compound is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many pharmaceutical compounds.

Caption: Reduction of the nitro group to form the corresponding aniline derivative.

The resulting 2-(benzyloxy)-3-chloroaniline is a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The choice of reducing agent can be critical to avoid debenzylation or dechlorination.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic aromatic substitution, although the benzyloxy group is an activating group. The positions ortho and para to the nitro group are particularly activated. This allows for the displacement of the chloro group by various nucleophiles, although this can be challenging depending on the specific nucleophile and reaction conditions.

Applications in Research and Drug Development

Substituted nitrobenzenes and their corresponding anilines are prevalent motifs in medicinal chemistry. While specific applications of 1-(Benzyloxy)-2-chloro-4-nitrobenzene are not extensively documented in publicly available literature, its structural features suggest its potential as an intermediate in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores. The aniline derived from this compound could be used in the synthesis of novel kinase inhibitors for cancer therapy.

-

Antimicrobial Agents: The combination of a halogenated and substituted aniline scaffold is found in various antimicrobial compounds.

-

Materials Science: The reactivity of the nitro and chloro groups makes it a potential monomer or building block for the synthesis of specialty polymers and other advanced materials.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(Benzyloxy)-2-chloro-4-nitrobenzene. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar nitroaromatic and chlorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Assume this compound is harmful if swallowed, inhaled, or in contact with skin.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(Benzyloxy)-2-chloro-4-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the preparation of pharmaceutical and materials science targets. Its unique substitution pattern provides a platform for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

-

Fresenius Kabi USA. (2017). SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. (PDF) 1-Benzyloxy-4-nitrobenzene. Available at: [Link]

-

PubChem. p-(Benzyloxy)nitrobenzene. Available at: [Link]

-

PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-nitrophenol Benzyl Ether: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-chloro-4-nitrophenol benzyl ether, systematically known as 1-(benzyloxy)-3-chloro-4-nitrobenzene. We will delve into its core chemical and physical properties, provide a detailed, field-tested synthesis protocol, and explore its critical role as a synthetic intermediate in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents.

Core Properties and Structural Elucidation

1-(Benzyloxy)-3-chloro-4-nitrobenzene is a substituted aromatic ether that serves as a versatile building block in multi-step organic synthesis. Its chemical structure, featuring a benzyloxy group, a chlorine atom, and a nitro group on a benzene ring, provides multiple points for synthetic modification.

Physicochemical and Spectroscopic Data

The properties of 1-(benzyloxy)-3-chloro-4-nitrobenzene are summarized in the table below. These have been compiled from various sources and predictive models based on its structural analogs.

| Property | Value | Source(s) |

| Systematic Name | 1-(Benzyloxy)-3-chloro-4-nitrobenzene | IUPAC Nomenclature |

| Synonyms | 4-Benzyloxy-3-chloronitrobenzene, 3-Chloro-4-nitrophenol benzyl ether | Common Nomenclature |

| CAS Number | 50508-54-8 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [1] |

| Molecular Weight | 263.68 g/mol | [1] |

| Appearance | Expected to be a pale yellow solid | Inferred from analogs[2] |

| Melting Point | Not precisely reported; expected to be a solid at room temperature. The related compound 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene has a melting point of 99.0 to 103.0 °C.[3] | Inferred from analogs |

| Boiling Point | Predicted to be around 400 °C at 760 mmHg | Inferred from analogs[3] |

| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General chemical principles |

| Storage Conditions | 2-8 °C, protected from light and moisture. | [1] |

Rationale for its Utility in Synthesis

The chemical architecture of 1-(benzyloxy)-3-chloro-4-nitrobenzene is of significant interest to medicinal chemists for several reasons:

-

The Nitro Group: This electron-withdrawing group can be readily reduced to an aniline, a common precursor for the formation of amides, ureas, and heterocyclic systems, which are prevalent in many drug scaffolds.[4] The nitro group itself is a versatile functional group in drug design, contributing to a wide range of therapeutic agents.[3]

-

The Chloro Group: The chlorine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. It also influences the electronic properties of the aromatic ring and can contribute to binding interactions with biological targets.

-

The Benzyl Ether: This serves as a stable protecting group for the phenolic oxygen, which can be deprotected under specific conditions, typically through catalytic hydrogenation. This allows for late-stage functionalization of the hydroxyl group if required.

Synthesis of 1-(Benzyloxy)-3-chloro-4-nitrobenzene

The most common and efficient method for the preparation of 1-(benzyloxy)-3-chloro-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide of 3-chloro-4-nitrophenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for analogous compounds.[5][6]

Materials:

-

3-Chloro-4-nitrophenol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3-chloro-4-nitrophenol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2.0-2.5 equivalents).

-

Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford the pure 1-(benzyloxy)-3-chloro-4-nitrobenzene.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol, forming the nucleophilic phenoxide. An excess is used to ensure complete deprotonation and to neutralize any acidic byproducts.

-

Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction. DMF is generally preferred for its higher boiling point, which can accelerate the reaction rate.

-

Work-up: The aqueous washes are crucial to remove any remaining base, salts, and water-soluble impurities. Drying the organic layer is essential before solvent removal to prevent the presence of water in the final product.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of 1-(benzyloxy)-3-chloro-4-nitrobenzene.

Applications in Drug Development

While direct therapeutic applications of 1-(benzyloxy)-3-chloro-4-nitrobenzene have not been reported, its true value lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. Its structural features are commonly found in kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

A closely related analog, 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is a known intermediate in the synthesis of Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[3] This strongly suggests that 1-(benzyloxy)-3-chloro-4-nitrobenzene is a valuable precursor for the synthesis of other kinase inhibitors and related therapeutic agents.

General Synthetic Pathway to Kinase Inhibitors

The following diagram illustrates a plausible synthetic route from 1-(benzyloxy)-3-chloro-4-nitrobenzene to a generic kinase inhibitor scaffold.

Caption: General synthetic route from the title compound to an API.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 1-(benzyloxy)-3-chloro-4-nitrobenzene. The expected data from key analytical techniques are outlined below, based on the analysis of structurally similar compounds.[7][8]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (benzyloxy ring): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5 protons. - Aromatic Protons (substituted ring): Three distinct signals in the aromatic region (δ 7.0-8.2 ppm), likely exhibiting doublet or doublet of doublets splitting patterns. - Methylene Protons (-CH₂-): A singlet around δ 5.2 ppm, integrating to 2 protons. |

| ¹³C NMR | - Multiple signals in the aromatic region (δ 110-160 ppm). - A signal for the methylene carbon (-CH₂-) around δ 70-75 ppm. |

| IR Spectroscopy | - Aromatic C-H stretching: Peaks around 3030-3100 cm⁻¹. - Nitro Group (N-O stretching): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - Ether (C-O-C stretching): A strong band in the region of 1220-1260 cm⁻¹. - C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (263.68), with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). - Fragmentation: A prominent fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the loss of the substituted phenoxy group. |

Safety and Handling

Hazard Statements (Inferred):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and serious eye irritation.

-

Suspected of causing genetic defects and cancer.

-

May cause damage to organs through prolonged or repeated exposure.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of 3-chloro-4-nitrophenol benzyl ether for its application in research and development. Adherence to the described synthetic protocols and safety measures is paramount for its successful and safe utilization.

References

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, January 17). Retrieved from [Link]

-

(PDF) 1-Benzyloxy-4-nitrobenzene - ResearchGate. (n.d.). Retrieved from [Link]

-

m-CHLORONITROBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA. (1999, November 1). Retrieved from [Link]

-

4-Nitrochlorobenzene - Wikipedia. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (n.d.). Retrieved from [Link]

-

2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (2018, December 15). Retrieved from [Link]

-

Benzene, 1-chloro-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

material safety data sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. (n.d.). Retrieved from [Link]

-

Benzene, 1-chloro-3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC. (n.d.). Retrieved from [Link]

-

Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzene, 1-chloro-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (2024, April 1). Retrieved from [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. palmerholland.com [palmerholland.com]

- 10. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

Molecular weight of C13H10ClNO3

Precision Analytics in Small Molecule Characterization: The C H ClNO Case Study

Executive Summary

In drug development, the molecular formula C

This guide moves beyond simple stoichiometry. It serves as a procedural framework for validating small molecules with this specific elemental composition. We will explore the critical distinction between monoisotopic mass and average molecular weight , the diagnostic utility of the chlorine isotopic signature , and the physicochemical implications of this formula under Lipinski’s Rule of Five.

Part 1: Theoretical Foundations & Mass Spectrometry

The Molecular Weight Hierarchy

Novice errors in LC-MS validation often stem from confusing average molecular weight with monoisotopic mass. For a compound with the formula C

| Mass Type | Value (Da) | Definition & Application |

| Average Molecular Weight | 263.68 | Calculated using standard atomic weights (weighted average of natural isotopes). Used for stoichiometry , gravimetric preparation, and molarity calculations. |

| Monoisotopic Mass | 263.0349 | Calculated using the mass of the most abundant isotopes ( |

| Nominal Mass | 263 | Sum of integer mass numbers. Used in low-resolution instruments (e.g., single quad). Insufficient for structure confirmation. |

The Chlorine Isotope Signature ( Cl vs. Cl)

The presence of a single Chlorine atom provides a built-in validation tool. Chlorine exists naturally as

In a mass spectrum, C

-

M Peak (263.03 Da): Contains

Cl. Relative Intensity: 100% -

M+2 Peak (265.03 Da): Contains

Cl. Relative Intensity: ~32%

Critical Insight: If your MS spectrum shows an M+2 peak at <5% intensity, your compound is likely missing the Chlorine atom (possibly a defluorinated or des-chloro impurity), regardless of the nominal mass match.

Part 2: Analytical Validation Workflow

The following workflow illustrates the decision logic for confirming the identity of a C

Visualization: Structural Confirmation Logic

Figure 1: Step-wise analytical decision tree for validating chlorinated small molecules. Note the critical "Isotope Check" gate prior to expensive HRMS analysis.

Part 3: Standard Operating Procedure (SOP)

Protocol: HRMS Acquisition for C H ClNO

Objective: Determine the exact mass with <5 ppm accuracy to distinguish C

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer coupled with UHPLC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol .

-

Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (+0.1% Formic Acid).

-

Why: High concentrations cause detector saturation, leading to poor mass accuracy and distorted isotopic ratios.

-

-

System Calibration (The "Lock Mass"):

-

Infuse a reference standard (e.g., Leucine Enkephalin or Sodium Formate) immediately prior to injection.

-

Target: Ensure the instrument's internal error is <1 ppm before running the unknown.

-

-

Ionization Parameters (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20–40 V. (Optimize to prevent in-source fragmentation, which might strip the -NO

group). -

Source Temp: 350°C.

-

-

Data Analysis Criteria:

-

Target m/z (M+H)+: 264.0422 (Calculated: 263.0349 + 1.0073).

-

Acceptance Threshold: Measured mass must be within ±1.3 mDa (5 ppm) of 264.0422.

-

Isotope Match: The M+2 peak (266.039) must be present at 30–35% intensity relative to the base peak.

-

Part 4: Physicochemical Implications (ADME)

Understanding the molecular weight of C

| Property | Value | Drug-Likeness Assessment |

| Molecular Weight | 263.68 | Ideal. Well below the 500 Da limit. Suggests high potential for oral absorption. |

| H-Bond Donors | ~1 (Amide/OH) | Good. (Limit is 5). Facilitates membrane permeability. |

| H-Bond Acceptors | ~3-4 (O/N) | Good. (Limit is 10). |

| LogP (Predicted) | ~2.5 - 3.5 | Moderate. The chloro- and aromatic rings increase lipophilicity, aiding permeability but potentially reducing aqueous solubility. |

Formulation Note: Compounds in this MW range with a Chlorine substituent often exhibit "brick dust" properties (high crystallinity, low solubility). Researchers should prioritize DMSO stock preparation (10-20 mM) immediately after synthesis to avoid dissolution issues in biological assays.

References

-

NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. [Link]

-

PubChem. Compound Summary: C13H10ClNO3 (Search Results). National Library of Medicine. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Methodological & Application

Protocol for the Benzylation of 3-chloro-4-nitrophenol via Williamson Ether Synthesis

An Application Guide for Researchers

This document provides a detailed protocol for the O-benzylation of 3-chloro-4-nitrophenol, a common procedure for protecting the hydroxyl group. The primary method described is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for forming ethers.[1][2] This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth explanations of the procedural steps, the underlying reaction mechanism, and critical insights for successful execution.

The benzylation of phenols is a fundamental transformation that serves to protect the reactive hydroxyl group, rendering it inert to various reagents and reaction conditions that might be employed in subsequent synthetic steps.[3] The resulting benzyl ether is stable under many conditions but can be selectively removed when needed, typically through catalytic hydrogenolysis.[1][2]

Reaction Principle

The synthesis of benzyl 3-chloro-4-nitrophenyl ether from 3-chloro-4-nitrophenol is achieved through a nucleophilic substitution reaction. The phenolic proton is first abstracted by a base to form a phenoxide anion. This highly nucleophilic anion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion to form the desired ether product.[2]

Materials and Equipment

Proper preparation and selection of high-purity reagents are critical for the success of this synthesis.

Reagents and Chemicals

| Reagent/Chemical | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity | Notes |

| 3-chloro-4-nitrophenol | 619-08-9 | C₆H₄ClNO₃ | 173.56 | >98% | Starting material. |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.04 | >98% | Lachrymatory. Should be freshly distilled or from a new bottle.[3] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, >99% | Base for deprotonation. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | For extraction. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | For purification. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | For drying organic layers. |

| Brine | N/A | NaCl (aq) | N/A | Saturated Solution | For washing during workup. |

Required Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Equipment for column chromatography (optional, for purification)

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, from reaction setup to product isolation and purification.

Caption: Experimental workflow for the benzylation of 3-chloro-4-nitrophenol.

Step-by-Step Protocol

This protocol is a standard procedure adapted from general Williamson ether synthesis methodologies.[4]

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-nitrophenol (1.0 eq., e.g., 1.74 g, 10 mmol). b. Add anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol). c. Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of phenol, e.g., 50 mL). d. Stir the suspension at room temperature for 15-20 minutes. The electron-withdrawing groups on the phenol make its proton acidic enough to be removed by a moderately strong base like K₂CO₃.

2. Benzylation Reaction: a. To the stirred suspension, add benzyl bromide (1.2 eq., e.g., 1.43 mL, 2.05 g, 12 mmol) dropwise using a syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood. b. Attach a reflux condenser and heat the reaction mixture to 60-80 °C using a heating mantle.

3. Reaction Monitoring: a. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). b. Place a spot of the starting material (3-chloro-4-nitrophenol dissolved in ethyl acetate) on the TLC plate as a reference. c. Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate. d. The reaction is complete when the starting phenol spot has been completely consumed (typically 2-6 hours). The product, being less polar, will have a higher Rƒ value than the starting phenol.

4. Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing cold water (approx. 200 mL). This will precipitate the crude product and dissolve the inorganic salts and DMF. c. Stir for 15-20 minutes until a solid precipitate forms. d. Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMF and salts. e. Alternative Work-up: If a solid does not precipitate cleanly, pour the reaction mixture into a separatory funnel containing water (200 mL) and ethyl acetate (100 mL). f. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[4] g. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic impurities.[4] h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. b. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Collect the pure crystals by vacuum filtration. d. Alternatively, if the product is an oil or if recrystallization is ineffective, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

Mechanism and Scientific Rationale

The benzylation of 3-chloro-4-nitrophenol is a classic example of the Williamson ether synthesis. The reaction proceeds in two main stages: deprotonation of the phenol followed by a nucleophilic substitution.

Caption: Mechanism of Williamson Ether Synthesis.

Step 1: Deprotonation The phenolic proton of 3-chloro-4-nitrophenol is significantly acidic due to the inductive and resonance-stabilizing effects of the ortho-chloro and para-nitro substituents. A moderately strong base like potassium carbonate is sufficient to deprotonate the hydroxyl group, forming the corresponding potassium phenoxide. This salt is typically not isolated and is used in situ.

Step 2: Sₙ2 Nucleophilic Substitution The resulting phenoxide is a potent nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide. Benzyl bromide is an excellent substrate for Sₙ2 reactions because it is a primary halide, minimizing the risk of competing elimination (E2) reactions, and the transition state is stabilized by the adjacent phenyl ring.[2] The phenoxide displaces the bromide ion, forming the C-O bond of the new ether.

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal. These solvents can effectively solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

Troubleshooting and Side Reactions

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Ineffective base (e.g., hydrated K₂CO₃).2. Impure benzyl bromide.3. Insufficient temperature or reaction time. | 1. Use freshly dried, anhydrous K₂CO₃. Consider a stronger base like NaH if necessary.[1][4]2. Use freshly distilled or a new bottle of benzyl bromide.[3]3. Increase the temperature to 80 °C and monitor by TLC for a longer period. |

| Multiple Products on TLC | 1. C-alkylation side reaction.2. Impurities in starting materials. | 1. While O-alkylation is strongly favored for phenoxides, C-alkylation is a possibility.[6] Using less polar solvents can sometimes favor O-alkylation. Ensure anhydrous conditions.2. Verify the purity of starting materials. |

| Difficult Purification | 1. Residual DMF in the crude product.2. Product is an oil and does not crystallize. | 1. Ensure thorough washing with water and brine during the work-up. Multiple water washes are crucial to remove all DMF.2. Purify the product using silica gel column chromatography. |

References

-

Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

-

YouTube. synthesis & cleavage of benzyl ethers. [Link]

-

Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

-

ChemHelper. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

ACS Publications. Supporting Information for "Enantioselective Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Arylboronic Acids with N-Containing Heterocyclic Halides". [Link]

-

Medical Science. ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. [Link]

Sources

Application Note and Protocol: Strategic Solvent Selection for the Crystallization of 4-(Benzyloxy)-2-chloro-1-nitrobenzene

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a solvent system for the purification of 4-(Benzyloxy)-2-chloro-1-nitrobenzene via crystallization. Recognizing the scarcity of specific public data for this compound, this guide emphasizes a first-principles approach, combining theoretical understanding with empirical testing protocols. We will explore the physicochemical characteristics of the target molecule, leverage data from structurally similar compounds to inform our solvent choices, and provide detailed, step-by-step protocols for solubility determination and crystallization trials. This application note is designed to be a self-validating system, empowering the user to identify the optimal crystallization conditions for achieving high purity and yield.

Introduction: The Critical Role of Crystallization

Crystallization is a cornerstone of purification in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. It is a process where a solute in a solution is converted into a solid crystal form, effectively separating the desired compound from impurities. The selection of an appropriate solvent is the most critical parameter in developing a successful crystallization protocol, as it directly influences crystal purity, yield, size, and morphology.

4-(Benzyloxy)-2-chloro-1-nitrobenzene is a substituted aromatic compound with a molecular structure that presents unique challenges and opportunities for purification by crystallization. The presence of a polar nitro group, a moderately polar chloro group, and a larger, less polar benzyloxy group results in a molecule of intermediate polarity. This structural complexity necessitates a systematic and well-reasoned approach to solvent selection.

Theoretical Framework for Solvent Selection

The ideal solvent for crystallization should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures, which is crucial for maximizing product recovery. The principle of "like dissolves like" is a foundational concept, suggesting that solvents with polarities similar to the solute are often good candidates.[1]

For a molecule like 4-(Benzyloxy)-2-chloro-1-nitrobenzene, we can predict its solubility behavior based on its functional groups:

-

Nitro and Chloro Groups: These electron-withdrawing groups impart polarity to the molecule.

-

Benzyloxy Group: This larger group, while containing an ether linkage, is predominantly non-polar due to the two benzene rings.

This combination suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective.

Physicochemical Properties and Safety Considerations

Physicochemical Properties of 4-(Benzyloxy)-2-chloro-1-nitrobenzene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |

| 4-(Benzyloxy)-2-chloro-1-nitrobenzene | C13H10ClNO3 | 263.68 | Not Reported | Soluble in ethanol and dichloromethane; insoluble in water.[2] |

| 1-Chloro-4-nitrobenzene | C6H4ClNO2 | 157.55 | 83.6 | Insoluble in water; soluble in toluene, ether, acetone, and hot ethanol.[3] |

| m-Chloronitrobenzene | C6H4ClNO2 | 157.55 | 44-45 | Insoluble in water.[4] |

| p-(Benzyloxy)nitrobenzene | C13H11NO3 | 229.23 | 105-109 | Not specified, but likely soluble in moderately polar to non-polar organic solvents.[5][6] |

The melting points of related compounds are crucial for avoiding a common crystallization problem known as "oiling out," which occurs when the compound's melting point is lower than the boiling point of the solvent.

Safety and Handling

Nitroaromatic compounds are often toxic and require careful handling. While a specific Safety Data Sheet (SDS) for 4-(Benzyloxy)-2-chloro-1-nitrobenzene is not widely available, data for related compounds like 1-chloro-4-nitrobenzene indicate that it may be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[3][7]

Core Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

Experimental Protocols

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying the optimal solvent for crystallization.

Caption: A systematic workflow for solvent selection in crystallization.

Protocol 1: Initial Solvent Screening (Qualitative)

Objective: To quickly identify a small number of promising solvents from a larger pool.

Materials:

-

Crude 4-(Benzyloxy)-2-chloro-1-nitrobenzene

-

A selection of solvents with varying polarities (see table below)

-

Small test tubes

-

Vortex mixer

-

Hot plate or water bath

Procedure:

-

Place approximately 10-20 mg of the crude compound into separate test tubes.

-

Add 0.5 mL of a solvent to each test tube.

-

Vortex the mixture at room temperature and observe the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate and observe any changes in solubility.

-

Allow the hot solutions to cool to room temperature and then in an ice bath. Observe the formation of any precipitate.

-

Record your observations in a table similar to the one below.

Proposed Solvents for Screening:

| Solvent | Polarity | Boiling Point (°C) | Rationale |

| Water | High | 100 | Likely an anti-solvent.[2] |

| Ethanol | High | 78 | Known to dissolve the compound.[2] |

| Methanol | High | 65 | Structurally similar to ethanol. |

| Isopropanol | Medium-High | 82 | A common recrystallization solvent. |

| Acetone | Medium | 56 | Good solvent for many organic compounds.[3] |

| Ethyl Acetate | Medium | 77 | A versatile solvent of intermediate polarity. |

| Dichloromethane | Medium-Low | 40 | Known to dissolve the compound.[2] |

| Toluene | Low | 111 | Good for less polar compounds.[3] |

| Hexane | Low | 69 | Likely an anti-solvent. |

Protocol 2: Single-Solvent Crystallization Trial

Objective: To perform a small-scale crystallization using a promising single solvent.

Procedure:

-

Place approximately 1 g of the crude compound in a 50 mL Erlenmeyer flask.

-

Add a magnetic stir bar and the chosen solvent in small portions while heating and stirring on a hot plate.

-

Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent.

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals and determine the yield and purity (e.g., by melting point).

Protocol 3: Mixed-Solvent Crystallization Trial

Objective: To perform a crystallization when no single solvent is ideal. A common and promising system for this compound would be an alcohol-water mixture.

Procedure:

-

Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with heating and stirring.

-

While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

-

If persistent cloudiness occurs, add a few drops of the hot "good" solvent until the solution is clear again.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in Protocol 2.

Caption: Workflow for mixed-solvent crystallization.

Troubleshooting Common Crystallization Issues

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a mixed-solvent system. Slowing the cooling rate can also help.

-

No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding more of the "bad" solvent in a mixed-solvent system. Scratching the inside of the flask with a glass rod can also induce nucleation.

-

Poor Recovery: The compound may be too soluble in the cold solvent. Ensure adequate cooling time in an ice bath. Use a minimal amount of cold solvent for washing the crystals.

Conclusion

The successful crystallization of 4-(Benzyloxy)-2-chloro-1-nitrobenzene is achievable through a systematic and informed approach to solvent selection. While specific solubility data is limited, the principles of "like dissolves like" and the use of a steep solubility curve, combined with the empirical testing protocols provided in this document, will enable researchers to effectively purify this compound. Based on the molecular structure and available data, alcohol-based solvents, ethyl acetate, and mixed systems such as ethanol/water are highly recommended as starting points for investigation. Adherence to the safety precautions outlined is paramount throughout the process.

References

-

Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. [Link]

-

Roberts, K. J., et al. (2022). Crystallisation of organic materials from the solution phase: a molecular, synthonic and crystallographic perspective. Taylor & Francis Online. [Link]

-

Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology. [Link]

-

Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. [Link]

-

Cox, P. J., & Wardell, J. L. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics. [Link]

-

National Institutes of Health. (n.d.). Crystallization of organic compounds : an industrial perspective. [Link]

-

Wikipedia. (n.d.). Crystal polymorphism. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

-

MDPI. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. [Link]

-

Cambridge University Press. (n.d.). Thermodynamics, crystallization methods and supersaturation. [Link]

-

ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

-

ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. [Link]

-

National Center for Biotechnology Information. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

-

Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

-

ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

-

ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. [Link]

-

ResearchGate. (n.d.). Color polymorphism in organic crystals. [Link]

-

Max Planck Institute. (n.d.). Thermodynamics and crystallization kinetics. [Link]

-

Crysforma. (n.d.). POLYMORPHISM & CRYSTALLIZATION. [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

-

Wikipedia. (n.d.). 4-Nitrochlorobenzene. [Link]

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]

-

PharmaCompass. (n.d.). 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene. [Link]

-

PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-BENZYLOXY-4-NITROBENZENE | 1145-76-2 [chemicalbook.com]

- 6. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-Nitrophenol Benzylation

Topic: Optimization & Troubleshooting of Williamson Ether Synthesis for Deactivated Phenols Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield issues with the benzylation of 3-chloro-4-nitrophenol (CAS: 491-11-2).[1] This substrate presents a specific challenge: the electron-withdrawing nature of the nitro (para) and chloro (meta) groups significantly lowers the pKa (increasing acidity) but stabilizes the resulting phenoxide anion, making it a "lazy" nucleophile.

This guide moves beyond generic protocols to address the specific electronic and steric reality of this molecule.

Module 1: The "Gold Standard" Protocol

Use this baseline to benchmark your current process.[1] Deviations here are the most common source of yield loss.

Optimized Reaction Conditions

| Parameter | Recommendation | Technical Rationale |

| Solvent | DMF (Dimethylformamide) or NMP | Critical: The phenoxide anion must be "naked."[1] Polar aprotic solvents solvate the cation ( |

| Base | The substrate is acidic ( | |

| Alkylating Agent | Benzyl Bromide (1.1 - 1.2 equiv) | Use a slight excess to account for hydrolysis.[1] Avoid large excesses which complicate purification.[1] |

| Catalyst | TBAI (Tetra-n-butylammonium iodide) - 5-10 mol% | The Yield Booster: Acts as a Phase Transfer Catalyst (PTC) and an iodide source (Finkelstein reaction), converting Benzyl-Br to the more reactive Benzyl-I in situ [4, 5].[1] |

| Temperature | 60°C | High enough to overcome the activation energy of the stabilized phenoxide, low enough to prevent C-alkylation or decomposition [6].[1] |

| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular ( |

Step-by-Step Workflow

-

Charge: Dissolve 3-chloro-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M).

-

Deprotonate: Add powdered, dry

(1.5 equiv). Stir at RT for 15-30 mins. Color change to bright yellow/orange indicates phenoxide formation.[1] -

Catalyze: Add TBAI (0.05 equiv).

-

Alkylate: Add Benzyl Bromide (1.1 equiv) dropwise.

-

React: Heat to 60°C. Monitor via TLC/HPLC. Reaction typically completes in 2-4 hours.[1]

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue A: "My conversion is stuck at 60-70%."

Diagnosis: The reaction has stalled due to "Nucleophile Death" or "Electrophile Hydrolysis."

-

Q: Did you dry your solvent and base?

-

Q: Are you using Benzyl Chloride instead of Bromide?

-

The Science: Benzyl Chloride is significantly less reactive (Cl is a poorer leaving group).[1] The stabilized 3-chloro-4-nitrophenoxide cannot displace it efficiently.[1]

-

Fix: Switch to Benzyl Bromide. If you must use Chloride, you must use NaI or TBAI (0.1 equiv) to facilitate the Finkelstein exchange [4].[1]

-

Issue B: "I see a new spot on TLC, but it's not product."

Diagnosis: C-Alkylation or Hydrolysis Byproducts.[1]

-

Q: Is the temperature >80°C?

-

Q: Is the byproduct Benzyl Alcohol?

-

The Science: Check the reference standard. If yes, your system is wet (see Issue A).[1]

-

Issue C: "The reaction is a solid sludge and won't stir."

Diagnosis: Solubility limit reached (Salting out).

-

Fix: DMF is preferred, but if the slurry is too thick, add small amounts of co-solvent (Acetonitrile) or increase DMF volume. Ensure efficient mechanical stirring if scaling up >10g.

Module 3: Visualization of Critical Pathways

The following diagram maps the kinetic decisions occurring in your flask. Understanding this pathway allows you to manipulate variables (Temperature, Catalyst) to favor the "Green Path."

Figure 1: Kinetic pathway of 3-chloro-4-nitrophenol benzylation.[1] Note the catalytic shortcut provided by TBAI (Green Dashed Line) which bypasses the sluggish direct attack.

Module 4: Workup & Purification Strategy

Getting the yield is half the battle; isolating it is the rest.

The unreacted 3-chloro-4-nitrophenol is significantly more acidic than the product (which has no acidic proton).[1] We exploit this for a "Chemical Filtration."[1]

The "Caustic Wash" Protocol

-

Quench: Pour reaction mixture into water (5x volume of DMF).

-

Extract: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

The Critical Wash: Wash the organic layer with 1M NaOH (2x) .[1]

-

Final Wash: Wash with Brine, dry over

, and concentrate. -

Recrystallization: If purity is <98%, recrystallize from Ethanol/Water.[1]

References

-

Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved February 21, 2026, from [Link]

-

PTC Organics. (n.d.).[1] N-Alkylations Using Catalytic Tetrabutylammonium Iodide. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2020).[1] Kinetics of phenol alkylation with tert-butyl alcohol. Retrieved February 21, 2026, from [Link]

Sources

Removing unreacted benzyl bromide from reaction mixture

Welcome to the Technical Support Center for handling benzyl bromide in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on practical, field-proven methods to ensure the purity of your products and the safety of your lab.

Introduction: The Challenge of Benzyl Bromide

Benzyl bromide (C₆H₅CH₂Br) is a highly versatile and reactive benzylating agent used extensively in organic synthesis.[1][2] Its principal application is the introduction of the benzyl (Bn) protecting group for alcohols and carboxylic acids.[1][2] However, its high reactivity can also be a double-edged sword. Excess benzyl bromide in a reaction mixture can lead to side reactions and product deterioration.[3][4] Furthermore, its lachrymatory nature and irritation to the skin and mucous membranes necessitate careful handling and complete removal from the final product.[1][5][6][7][8]

This guide provides a structured approach to tackling the common challenge of removing unreacted benzyl bromide, ensuring the integrity of your research and the safety of your laboratory personnel.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification of reactions involving benzyl bromide.

Issue 1: My crude product is contaminated with a significant amount of unreacted benzyl bromide.

Root Cause Analysis: This is a frequent occurrence, especially when benzyl bromide is used in excess to drive a reaction to completion. The physical properties of benzyl bromide (relatively high boiling point and non-polar nature) can make its removal challenging.

Solution Pathway:

-

Chemical Quenching (Derivatization): This is often the most efficient first step. The goal is to convert the reactive benzyl bromide into a more easily separable, non-volatile compound.

-

Primary/Secondary Amines: Adding a primary or secondary amine (e.g., diethylamine, triethylamine) to the reaction mixture will react with the excess benzyl bromide to form a quaternary ammonium salt.[3][9] These salts are typically soluble in water and can be easily removed during an aqueous workup.[3]

-

Thiol-Based Quenchers: Thiols are excellent nucleophiles and react rapidly with benzyl bromide. A polymer-supported thiol can be particularly useful as it can be filtered off after the reaction.

-

-

Liquid-Liquid Extraction: After quenching, a standard aqueous workup is crucial.

-

Chromatography: If quenching and extraction are insufficient, column chromatography is the definitive method for purification.[3][11]

dot

Caption: Decision workflow for removing excess benzyl bromide.

Issue 2: My product is an oil, and I can't crystallize it to remove the benzyl bromide.

Root Cause Analysis: The presence of impurities, including benzyl bromide, can often inhibit crystallization, resulting in a persistent oil.[11]

Solution Pathway:

-

High-Vacuum Evaporation: If your product has a significantly higher boiling point than benzyl bromide, removal under high vacuum can be effective, sometimes with gentle heating.[3] However, be cautious as prolonged heating can decompose some products.

-

Distillation: For thermally stable liquid products, distillation under reduced pressure is a viable option.[9][13] Benzyl bromide has a boiling point of approximately 198-199 °C at atmospheric pressure and 78 °C at 15 mmHg.[10]

-

Column Chromatography: This remains the most reliable method for separating oily products from benzyl bromide.[3][11] A carefully chosen solvent system, often determined by thin-layer chromatography (TLC), can effectively separate the components.

Issue 3: I'm concerned about the safety of handling large quantities of benzyl bromide.

Root Cause Analysis: Benzyl bromide is a potent lachrymator and is toxic by inhalation and skin absorption.[1][2][14] Safe handling practices are paramount.

Safety First Protocol:

-

Ventilation: Always handle benzyl bromide in a well-ventilated chemical fume hood.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][15]

-

Quenching Spills: Have a quenching agent readily available. For small spills, a solution of sodium bisulfite can be used to neutralize the benzyl bromide.[16] For larger spills, cover with dry lime, sand, or soda ash and place in a covered container for disposal.[15]

-

Waste Disposal: Dispose of all benzyl bromide waste as hazardous waste in accordance with local regulations.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent for unreacted benzyl bromide?

Triethylamine is a commonly used and effective quenching agent.[3][9] It reacts with benzyl bromide to form benzyltriethylammonium bromide, which is water-soluble and easily removed during an aqueous workup.[3]

Q2: How can I monitor the removal of benzyl bromide?

Thin-Layer Chromatography (TLC) is a quick and effective method. Spot your crude reaction mixture and the purified fractions against a benzyl bromide standard. Benzyl bromide is UV active and can be visualized under a UV lamp. Gas Chromatography (GC) can also be used for more quantitative analysis.[17]

Q3: Can I use a simple aqueous wash to remove benzyl bromide?

While benzyl bromide is slightly soluble in water, a simple water wash is generally insufficient for complete removal, especially for non-polar organic products.[2][14] An aqueous workup is most effective after quenching, which converts benzyl bromide into a more water-soluble salt.

Q4: My product is sensitive to amines. What are my alternatives for quenching?

If your product is amine-sensitive, you can use other nucleophiles. Thiols or even a concentrated solution of sodium thiosulfate can be effective. Alternatively, you can skip the quenching step and proceed directly to purification by column chromatography or distillation, though this may be less efficient for large excesses of benzyl bromide.

Q5: What are the key physical properties of benzyl bromide to consider during purification?

| Property | Value | Source |

| Molecular Weight | 171.03 g/mol | [14] |

| Boiling Point | 198-199 °C (760 mmHg) | |

| Density | 1.438 g/mL at 20 °C | |

| Solubility | Slightly soluble in water | [2][14] |

Experimental Protocols

Protocol 1: Quenching and Extraction

-

Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to room temperature.

-

Add Quenching Agent: In a fume hood, slowly add triethylamine (1.5 equivalents relative to the excess benzyl bromide) to the stirring reaction mixture.

-

Stir: Allow the mixture to stir at room temperature for 30 minutes to ensure complete reaction with the benzyl bromide.

-

Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.[10][11]

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

Protocol 2: Purification by Column Chromatography

-

Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).[11][18]

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.[11]

-

Elute: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Benzyl bromide, being non-polar, will elute first.[3]

-

Monitor Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your product and those containing benzyl bromide.

-

Increase Polarity: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your desired product.[12]

-

Combine and Concentrate: Combine the pure product fractions and concentrate under reduced pressure.

dot

Caption: Workflow for purification by column chromatography.

References

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. westliberty.edu [westliberty.edu]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]

- 13. guidechem.com [guidechem.com]

- 14. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

- 16. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]

- 17. tsijournals.com [tsijournals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting low purity in 4-(Benzyloxy)-2-chloro-1-nitrobenzene synthesis

The following guide serves as a Tier-3 Technical Support resource for researchers encountering purity issues in the synthesis of 4-(Benzyloxy)-2-chloro-1-nitrobenzene .

This document assumes the user is utilizing one of the two primary synthetic routes:

-

Method A (SnAr): Nucleophilic aromatic substitution of 2,4-dichloro-1-nitrobenzene with benzyl alcohol.

-

Method B (Williamson Ether): Alkylation of 3-chloro-4-nitrophenol with benzyl bromide.

Case ID: CHE-SUP-2024-089 Topic: Troubleshooting Regioselectivity and By-product Formation Target Molecule: 1-Nitro-2-chloro-4-(benzyloxy)benzene

Diagnostic Hub: Identify Your Impurity

Before optimizing, you must identify which impurity is lowering your purity. Use this diagnostic matrix based on analytical data (HPLC/NMR).

| Symptom (Analytical Data) | Probable Cause | Primary Route |

| NMR: Extra doublet ~8.0 ppm; HPLC: Peak RRT ~0.95 | Regioisomer (2-Benzyloxy isomer) | Method A (SnAr) |

| NMR: Extra benzylic protons; HPLC: Peak RRT > 1.2 | Bis-substitution (2,4-Bis(benzyloxy)) | Method A (SnAr) |

| NMR: Broad singlet ~5-6 ppm; HPLC: Early eluting peak | Unreacted Phenol | Method B (Alkylation) |

| NMR: Benzyl alcohol signals; HPLC: Early eluting peak | Hydrolysis (Wet solvents) | Both |

Deep Dive: Troubleshooting Method A (SnAr Route)

Reaction: 2,4-Dichloro-1-nitrobenzene + Benzyl Alcohol + Base

This route relies on the Nucleophilic Aromatic Substitution (SnAr) mechanism.[1][2][3] The nitro group at position 1 activates both the ortho (C2) and para (C4) positions.

-

The Problem: While the C4 position is sterically less hindered and generally more reactive, the C2 position is also activated. High temperatures or strong bases can increase the rate of attack at C2, leading to the 2-benzyloxy regioisomer .

Q1: I have ~10% of the regioisomer (2-benzyloxy). How do I suppress it?

Root Cause: Reaction temperature too high or base is too strong/concentrated.

Technical Explanation: The activation energy (

-

Lower Temperature: Reduce reaction temperature to 0–5 °C for the addition phase, then slowly warm to RT. Do not exceed 40 °C unless conversion stalls.

-

Base Selection: Switch from strong bases (NaH, KOH) to milder bases like

or -

Solvent Effect: Use a bulky solvent or lower polarity solvent (e.g., THF instead of DMF) if solubility permits, to increase steric discrimination.

Q2: I see a highly lipophilic impurity (Bis-substitution).

Root Cause: Excess Benzyl Alcohol or Base. Technical Explanation: Once the mono-substituted product forms, it is less electron-deficient than the starting material (alkoxy groups are electron-donating by resonance). However, the nitro group is strong enough to activate the remaining chlorine for a second substitution if the nucleophile concentration is high. Corrective Protocol:

-

Stoichiometry: Strictly limit Benzyl Alcohol to 0.95 – 1.0 equivalents . Do not use excess.

-

Stepwise Addition: Add the base slowly to the mixture of substrate and alcohol, rather than dumping it in.

Visualization: SnAr Selectivity Pathways

Caption: Reaction pathways in SnAr synthesis. Path A is favored by steric control. Path B increases with temperature. Path C occurs with excess reagents.

Deep Dive: Troubleshooting Method B (Phenol Alkylation)

Reaction: 3-Chloro-4-nitrophenol + Benzyl Bromide + Base

Q3: My reaction is incomplete, but adding more Benzyl Bromide causes new impurities.

Root Cause: O-alkylation vs. C-alkylation competition or hydrolysis of benzyl bromide. Technical Explanation: Phenoxide anions are ambident nucleophiles. While O-alkylation is favored, high temperatures or leaving groups like Iodide can promote C-alkylation (on the ring). Furthermore, benzyl bromide hydrolyzes to benzyl alcohol in the presence of moisture, consuming the reagent. Corrective Protocol:

-

Dry Conditions: Ensure the solvent (Acetone or DMF) is anhydrous.

-

Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if using

) to accelerate the O-alkylation at lower temperatures. -

Sequence: Stir the phenol with the base for 30 minutes before adding Benzyl Bromide to ensure complete deprotonation.

Purification & Workup Guide

If you have a mixture, standard extraction is insufficient.[4] Use these purification strategies.

Recrystallization Protocol (Best for removing Regioisomers)

The target molecule is a nitro-aromatic ether, typically crystalline.

-

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethanol.

-

Add hot water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Note: The 2-benzyloxy isomer is often more soluble and will remain in the mother liquor.

-

Column Chromatography[5]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

80:20). -

Elution Order:

Analytical Verification (NMR)

Distinguishing the target from the regioisomer is critical.

| Position | Target: 4-(Benzyloxy)-2-chloro-1-nitrobenzene | Impurity: 2-(Benzyloxy)-4-chloro-1-nitrobenzene |

| H-3 (Meta to | ~6.9 - 7.0 ppm (d, | Shifted downfield (Ortho to OBn) |

| H-5 (Meta to | ~6.8 - 6.9 ppm (dd) | Shifted |

| H-6 (Ortho to | ~8.0 ppm (d, | ~7.8 ppm (d, |

| Key Feature | H-6 is a doublet (coupling with H-5).[4] H-3 is a meta-coupled doublet. | Symmetry is similar, but chemical shifts differ due to Ortho-Cl vs Ortho-OBn effect on Nitro group. |

Note: The Chlorine atom ortho to the Nitro group (Target) exerts a different shielding effect than the Benzyloxy group ortho to the Nitro group (Impurity).

References

-

SnAr Regioselectivity: BenchChem. Application Notes: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Demonstrates activation patterns in 2,4-halo-nitrobenzenes).

-

General Synthesis of Nitro-Ethers: Organic Chemistry Portal. Synthesis of Benzyl Bromides and Ethers.

-

Mechanistic Insight: WuXi Biology. Understanding Regioselectivity in SnAr of Dichloropyrimidines (Analogous electronic effects in heteroaromatics).

-

Phenol Alkylation: Der Pharma Chemica. Synthesis of substituted benzyl derivatives.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling nitro-aromatic compounds.

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Nitration Reactions

Introduction

Nitration reactions are fundamental in the synthesis of many critical chemical intermediates and active pharmaceutical ingredients. However, these reactions are notoriously exothermic, releasing significant amounts of heat that, if not properly managed, can lead to thermal runaway.[1][2] A thermal runaway is a hazardous situation where the reaction rate accelerates, generating heat faster than it can be removed, potentially leading to a rapid increase in temperature and pressure, which can cause equipment failure or an explosion.[3][4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and effective control of exotherms in large-scale nitration reactions.

Section 1: Understanding and Predicting the Exotherm

A thorough understanding of the reaction's thermal profile is the cornerstone of safe scale-up. This section addresses frequently asked questions regarding the prediction and characterization of the exothermic nature of nitration.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a major concern in nitration reactions?

A1: A thermal runaway is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[2][4] Nitration reactions are often highly exothermic, meaning they release a significant amount of heat, making them susceptible to runaway conditions if not properly controlled.[1][5]

Q2: What are the primary factors that can lead to a runaway reaction during nitration?

A2: Several factors can contribute to a runaway reaction:

-

Inadequate Cooling: Insufficient cooling capacity of the reaction vessel is a primary cause.[1]

-

Rapid Addition of Reagents: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[1]

-

Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[1]

-

Incorrect Reagent Concentration or Ratios: Using overly concentrated reagents can increase the reaction's speed and exothermicity.[1][3]

-

Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent, uncontrolled temperature increase can then cause the accumulated reagent to react rapidly.[6]

Q3: How can I quantitatively assess the thermal hazard of my nitration reaction before scaling up?